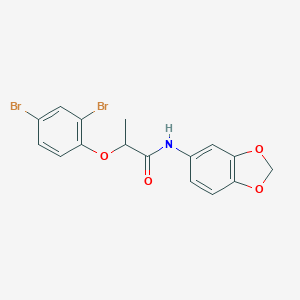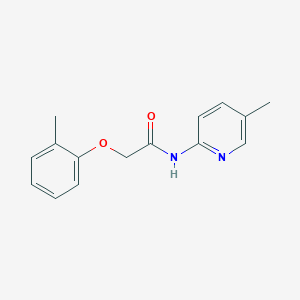
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide, also known as GBX-100, is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. GBX-100 is a selective and potent inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a crucial role in gene regulation and cancer development.
作用機序
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide exerts its anti-cancer effects by selectively inhibiting the binding of BRD4 to acetylated histones, which are involved in the regulation of gene expression. This leads to the downregulation of several oncogenes, including c-Myc and BCL2. This compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli. This compound has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has several advantages for lab experiments. It is a selective and potent inhibitor of BRD4, which makes it a valuable tool for studying the role of BRD4 in gene regulation and cancer development. Moreover, this compound has been shown to be effective in vivo, which makes it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and toxicity profile are not well understood. Moreover, this compound is expensive and difficult to synthesize, which limits its availability for lab experiments.
将来の方向性
There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide. First, more research is needed to understand the long-term effects and toxicity profile of this compound. Second, the efficacy of this compound in combination with other chemotherapeutic agents should be studied further. Third, the role of BRD4 in other diseases, such as inflammation and cardiovascular disease, should be investigated. Fourth, new synthetic methods for this compound should be developed to increase its availability for lab experiments. Finally, the development of this compound analogs with improved potency and selectivity for BRD4 should be pursued.
合成法
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide involves several steps, including the reaction of 2,4-dibromophenol with 1,3-benzodioxole-5-carboxylic acid, followed by the coupling of the resulting intermediate with 2-amino-3-(4-hydroxyphenyl)propanoic acid. The final product is obtained by the reaction of the intermediate with 1,1'-carbonyldiimidazole. The synthesis method has been optimized to achieve high yield and purity of this compound.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. BRD4 is a promising target for cancer therapy, as it is involved in the regulation of several oncogenes. This compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. Moreover, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and bortezomib.
特性
分子式 |
C16H13Br2NO4 |
|---|---|
分子量 |
443.09 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide |
InChI |
InChI=1S/C16H13Br2NO4/c1-9(23-13-4-2-10(17)6-12(13)18)16(20)19-11-3-5-14-15(7-11)22-8-21-14/h2-7,9H,8H2,1H3,(H,19,20) |
InChIキー |
FSPDCOMIOHKWMX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=C(C=C(C=C3)Br)Br |
正規SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=C(C=C(C=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)








